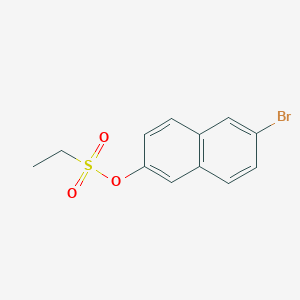

6-Bromo-2-naphthyl ethanesulfonate

Description

6-Bromo-2-naphthyl ethanesulfonate is a brominated naphthalene derivative featuring an ethanesulfonate ester group at the 2-position of the naphthyl ring. Its molecular structure combines the hydrophobic naphthalene core with a polar sulfonate group, making it a versatile intermediate in organic synthesis, particularly in coupling reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C12H11BrO3S |

|---|---|

Molecular Weight |

315.18 g/mol |

IUPAC Name |

(6-bromonaphthalen-2-yl) ethanesulfonate |

InChI |

InChI=1S/C12H11BrO3S/c1-2-17(14,15)16-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3 |

InChI Key |

SDGPZGZGPGAURU-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br |

Canonical SMILES |

CCS(=O)(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Bromo-2-naphthyl Trifluoromethanesulfonate

Structural Differences : Replacing the ethanesulfonate group with a trifluoromethanesulfonate (triflate) group introduces electron-withdrawing fluorine atoms, significantly enhancing leaving-group ability and reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Applications : The triflate derivative is widely used in palladium-catalyzed reactions due to its superior reactivity compared to ethanesulfonate. TCI America supplies this compound at ≥95.0% purity, underscoring its commercial relevance in synthetic chemistry .

Stability : Triflates are generally more moisture-sensitive than ethanesulfonates, requiring stringent storage conditions.

| Property | 6-Bromo-2-naphthyl Ethanesulfonate | 6-Bromo-2-naphthyl Triflate |

|---|---|---|

| Reactivity in Coupling | Moderate | High |

| Solubility | Likely polar aprotic solvents | Similar, but more hygroscopic |

| Commercial Availability | Limited data | Available (TCI America) |

6-Bromo-2-naphthyl alpha-D-Mannopyranoside

Structural Differences: This glycoside derivative replaces the sulfonate group with a mannose sugar, shifting the compound’s application toward biochemical and glycobiology studies. Biological Activity: The bromonaphthyl group acts as a fluorescent or chromogenic tag, enabling enzyme activity assays (e.g., glycosidase detection). Its low toxicity and stability in physiological conditions make it suitable for in vitro studies . Pharmacokinetics: Unlike sulfonates, glycosides are often substrates for metabolic enzymes, influencing their bioavailability.

| Property | 6-Bromo-2-naphthyl Ethanesulfonate | 6-Bromo-2-naphthyl alpha-D-Mannopyranoside |

|---|---|---|

| Primary Use | Synthetic intermediate | Biochemical probes |

| Toxicity | Likely higher (sulfonate) | Low |

| Metabolic Stability | High | Subject to enzymatic hydrolysis |

Nintedanib Ethanesulfonate

Structural Differences: Nintedanib ethanesulfonate is a pharmaceutical salt form of the tyrosine kinase inhibitor nintedanib. The ethanesulfonate acts as a counterion to enhance solubility and bioavailability, unlike the covalent sulfonate ester in 6-bromo-2-naphthyl ethanesulfonate . In contrast, the bromonaphthyl group in 6-bromo-2-naphthyl ethanesulfonate could serve as a pharmacophore or steric bulk in drug design.

| Property | 6-Bromo-2-naphthyl Ethanesulfonate | Nintedanib Ethanesulfonate |

|---|---|---|

| Molecular Weight | ~300–350 (estimated) | 539.62 (free base) |

| Role in Drug Design | Potential building block | Solubilizing counterion |

| Target Interaction | N/A | Binds ATP site of VEGFR-2 kinase |

Brominated Naphthol Sulfonic Acids

Synthesis Insights: and highlight bromination patterns in naphthol derivatives. For example, bromination of 1-amino-8-naphthol-5-sulfonic acid in sulfuric acid yields tribromo-quinone sulfonic acids, whereas acetic acid produces different regioisomers. This underscores the sensitivity of brominated naphthyl systems to reaction conditions, a critical consideration when synthesizing 6-bromo-2-naphthyl ethanesulfonate .

Key Research Findings and Gaps

- Reactivity : Ethanesulfonate esters are less reactive than triflates but offer better stability for long-term storage.

- Biochemical Utility : Glycoside derivatives leverage the bromonaphthyl group for detection, whereas sulfonates prioritize synthetic utility.

- Pharmacokinetics : Sulfonate groups in pharmaceuticals primarily enhance solubility rather than target engagement.

Contradictions and Limitations :

- discusses coenzyme M derivatives (e.g., 2-ketopropyl-coenzyme M) where sulfonates participate in enzymatic redox reactions.

- Direct data on the solubility, melting point, and stability of 6-bromo-2-naphthyl ethanesulfonate are absent, necessitating further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.